![molecular formula C17H12N6O2 B5813139 4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid, also known as TIC10, is a small molecule that has gained attention in recent years due to its potential as an anti-cancer drug. TIC10 was discovered by researchers at the University of Texas Southwestern Medical Center and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.
Mecanismo De Acción
4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid activates the TRAIL pathway by binding to the protein TRAIL receptor 2 (TRAIL-R2), which is expressed on the surface of many cancer cells. This binding activates the TRAIL pathway, leading to apoptosis of the cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound has also been shown to inhibit tumor growth in mouse models of breast and colon cancer. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid is that it has been shown to be effective in inducing apoptosis in a wide range of cancer cell lines, suggesting that it may have broad applicability as an anti-cancer drug. However, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. In addition, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid. One area of interest is the development of analogs of this compound that may have improved pharmacokinetic properties. Another area of interest is the investigation of the mechanisms underlying this compound's anti-inflammatory effects, which may lead to the development of new treatments for inflammatory diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid involves the reaction of 5-amino-1,2,4-triazine-3-carboxylic acid with 3-nitrobenzoyl chloride, followed by reduction of the resulting nitro group to an amino group. The resulting compound is then reacted with 3-aminobenzoic acid to form this compound.
Aplicaciones Científicas De Investigación
4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid has been studied extensively for its potential as an anti-cancer drug. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This compound has also been shown to activate the tumor suppressor protein TRAIL (TNF-related apoptosis-inducing ligand), which can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c24-16(25)11-7-5-10(6-8-11)9-18-22-17-20-15-14(21-23-17)12-3-1-2-4-13(12)19-15/h1-9H,(H,24,25)(H2,19,20,22,23)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPPGCUBNONDCY-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

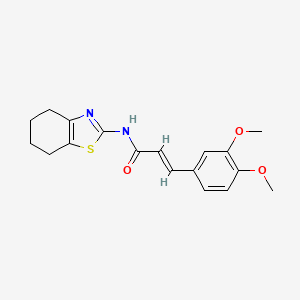
![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)
![1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B5813101.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
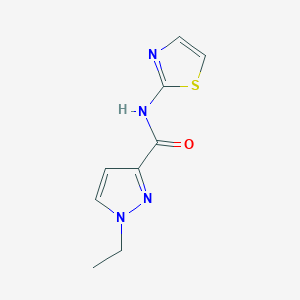
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)

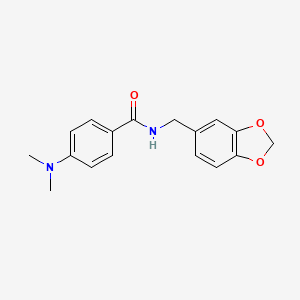
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
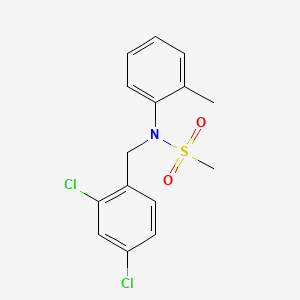
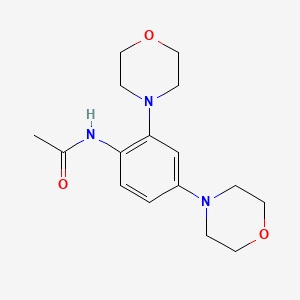
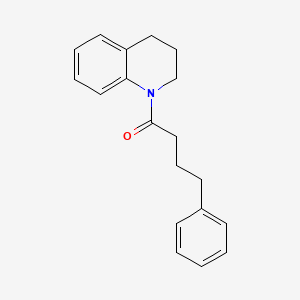
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)
